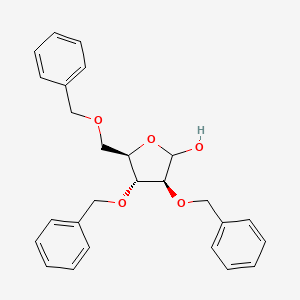

2,3,5-Tri-O-benzyl-D-arabinofuranose

Vue d'ensemble

Description

2,3,5-Tri-O-benzyl-D-arabinofuranose is a chemically modified sugar molecule where the hydroxyl groups at the 2, 3, and 5 positions of the D-arabinofuranose have been protected by benzyl groups. This modification is commonly used in the synthesis of nucleosides and other complex molecules, as it prevents unwanted reactions at these positions during chemical transformations .

Synthesis Analysis

The synthesis of derivatives of D-arabinofuranose often involves the protection of hydroxyl groups to improve the selectivity of subsequent reactions. For example, the synthesis of 2,3,5-tri-O-benzyl-1-O-(p-nitrobenzoyl)-D-arabinofuranose from D-arabinose includes steps such as methylation and benzylation, followed by hydrolysis and acylation, with an overall yield of about 45% . Similarly, the preparation of 2,3,5-tri-O-benzyl-4-thio-L-arabino-furanosides involves a sequence of reactions starting from D-xylose, including a crucial intramolecular cyclization step .

Molecular Structure Analysis

The molecular structure of 2,3,5-tri-O-benzyl-D-arabinofuranose is characterized by the presence of three benzyl groups attached to the furanose ring. NMR analysis of partially benzylated arabinofuranosides has shown that the sugar can adopt different conformations depending on the solvent, with intramolecular hydrogen bonding playing a significant role in determining the equilibrium composition .

Chemical Reactions Analysis

The presence of benzyl protecting groups in 2,3,5-tri-O-benzyl-D-arabinofuranose allows for selective reactions to occur at the unprotected positions. For instance, the synthesis of 1-(2-chloro-2-deoxy-α- and -β-D-arabinofuranosyl)cytosines involves the condensation of a protected arabinofuranosyl bromide with a silylated base . Additionally, the intramolecular C-arylation of pentofuranose derivatives can lead to the formation of internal C-glycosyl compounds, demonstrating the versatility of benzyl-protected sugars in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5-tri-O-benzyl-D-arabinofuranose and its derivatives are influenced by the protective groups. The ring-opening polymerization of a related compound, 3-O-benzyl-β-L-arabinofuranose orthopivalate, results in a stereoregular polymer with specific optical rotation, indicating the impact of substituents on the physical properties of the resulting materials . The protective groups also affect the solubility and reactivity of the sugar, which is crucial for its use in organic synthesis, as seen in the preparation of methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside .

Applications De Recherche Scientifique

Synthesis of Nucleoside Antibiotics

- Scientific Field : Organic Chemistry

- Application Summary : “2,3,5-Tri-O-benzyl-D-arabinofuranose” and its D enantiomorph are useful intermediates in the synthesis of nucleoside antibiotics .

- Methods of Application : The synthesis involves the use of the compound as an intermediate. Specific experimental procedures and technical details were not provided in the source .

- Results or Outcomes : The compound is used to successfully synthesize nucleoside antibiotics, but no quantitative data or statistical analyses were provided .

Synthesis of Remdesivir

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : “2,3,5-Tri-O-benzyl-D-ribonolactone”, a compound similar to “2,3,5-Tri-O-benzyl-D-arabinofuranose”, has been used as a key intermediate in the synthesis of remdesivir, an antiviral drug for COVID-19 treatment .

- Methods of Application : The synthesis involves the use of the compound as an intermediate. Specific experimental procedures and technical details were not provided in the source .

- Results or Outcomes : The compound is used to successfully synthesize remdesivir, but no quantitative data or statistical analyses were provided .

Enhancement of Agonist Activity at the A1 Adenosine Receptor

- Scientific Field : Biochemistry

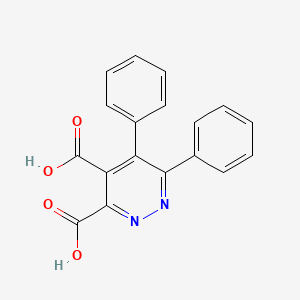

- Application Summary : “2,3,5-Tri-O-benzyl-D-ribofuranose”, a compound similar to “2,3,5-Tri-O-benzyl-D-arabinofuranose”, is used as a pharmaceutical intermediate. Benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .

- Methods of Application : The compound is used as an intermediate in the synthesis of benzoylthiophenes. Specific experimental procedures and technical details were not provided in the source .

- Results or Outcomes : The compound is used to successfully synthesize benzoylthiophenes, which enhance agonist activity at the A1 adenosine receptor, but no quantitative data or statistical analyses were provided .

Synthesis of Iminosugars

- Scientific Field : Organic Chemistry

- Application Summary : “2,3,5-Tri-O-benzyl-D-arabinofuranose” is used as a synthetic intermediate to generate glycomimetics via chiron approaches. One class of saccharide analogues that is currently attracting a surge of interest is that of iminosugars .

- Methods of Application : The compound is used as an intermediate in the synthesis of iminosugars. Specific experimental procedures and technical details were not provided in the source .

- Results or Outcomes : The compound is used to successfully synthesize iminosugars, but no quantitative data or statistical analyses were provided .

Synthesis of Phosphono Analog of N-acetyl-α-D-mannosamine 1-phosphate

- Scientific Field : Biochemistry

- Application Summary : “2,3,5-Tri-O-benzyl-D-arabinofuranose” functions as an intermediate in the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate from D-arabinose .

- Methods of Application : The compound is used as an intermediate in the synthesis of the phosphono analog. Specific experimental procedures and technical details were not provided in the source .

- Results or Outcomes : The compound is used to successfully synthesize the phosphono analog, but no quantitative data or statistical analyses were provided .

Synthesis of 2,3,5-Tri-O-benzyl-D-xylofuranose

- Scientific Field : Organic Chemistry

- Application Summary : “2,3,5-Tri-O-benzyl-D-arabinofuranose” is used in the synthesis and crystallization of “2,3,5-Tri-O-benzyl-D-xylofuranose”. This process permitted the isolation of the alpha anomer with a small contamination of the beta form .

- Methods of Application : The compound is used as an intermediate in the synthesis of “2,3,5-Tri-O-benzyl-D-xylofuranose”. Specific experimental procedures and technical details were not provided in the source .

- Results or Outcomes : The compound is used to successfully synthesize “2,3,5-Tri-O-benzyl-D-xylofuranose”, but no quantitative data or statistical analyses were provided .

Safety And Hazards

Propriétés

IUPAC Name |

(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-DYXQDRAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453669 | |

| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Tri-O-benzyl-D-arabinofuranose | |

CAS RN |

37776-25-3 | |

| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B1353549.png)

![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B1353550.png)

![Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1353566.png)

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)